5-Bromo-4-cyclobutoxypyridin-2-amine
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Overview
Description
5-Bromo-4-cyclobutoxypyridin-2-amine is a chemical compound with the molecular formula C9H11BrN2O It is a pyridine derivative, characterized by the presence of a bromine atom at the 5th position, a cyclobutoxy group at the 4th position, and an amine group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyclobutoxypyridin-2-amine typically involves the following steps:
Cyclobutoxylation: The cyclobutoxy group can be introduced through a nucleophilic substitution reaction using cyclobutanol and a suitable leaving group.
Amination: The amine group at the 2nd position can be introduced via a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, cyclobutoxylation, and amination processes, often optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-cyclobutoxypyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation and Reduction: Formation of oxidized or reduced pyridine derivatives.
Coupling Reactions: Formation of biaryl or diaryl compounds.
Scientific Research Applications
5-Bromo-4-cyclobutoxypyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of kinase inhibitors or other therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers or liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyclobutoxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclobutoxy group can influence the compound’s binding affinity and selectivity towards these targets. The amine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A similar pyridine derivative with a methyl group instead of a cyclobutoxy group.
5-Bromo-2-chloropyrimidin-4-amine: A pyrimidine derivative with a chlorine atom instead of a cyclobutoxy group.
4-Cyclobutoxypyridin-2-amine: A pyridine derivative without the bromine atom.
Uniqueness
5-Bromo-4-cyclobutoxypyridin-2-amine is unique due to the combination of the bromine atom, cyclobutoxy group, and amine group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-bromo-4-cyclobutyloxypyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-7-5-12-9(11)4-8(7)13-6-2-1-3-6/h4-6H,1-3H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQHKVIMKJOVER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC(=NC=C2Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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